3-Methoxy-2-naphthol 3-Methoxy-2-naphthol
Brand Name: Vulcanchem
CAS No.: 18515-11-2
VCID: VC21069399
InChI: InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3
SMILES: COC1=CC2=CC=CC=C2C=C1O
Molecular Formula: C11H10O2
Molecular Weight: 174.2 g/mol

3-Methoxy-2-naphthol

CAS No.: 18515-11-2

Cat. No.: VC21069399

Molecular Formula: C11H10O2

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-naphthol - 18515-11-2

Specification

CAS No. 18515-11-2
Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
IUPAC Name 3-methoxynaphthalen-2-ol
Standard InChI InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3
Standard InChI Key SJTNTIRIRIPZDV-UHFFFAOYSA-N
SMILES COC1=CC2=CC=CC=C2C=C1O
Canonical SMILES COC1=CC2=CC=CC=C2C=C1O

Introduction

Overview of 3-Methoxy-2-naphthol

3-Methoxy-2-naphthol, also known as 2-hydroxy-3-methylnaphthalene, is an organic compound with the molecular formula C11H12O2C_{11}H_{12}O_2. It is characterized by the presence of a methoxy group (-OCH₃) at the 3-position and a hydroxyl group (-OH) at the 2-position of the naphthalene ring. This compound is typically a solid at room temperature, with a melting point ranging from 107 to 111 °C. Its CAS number is 18515-11-2, and it has a molecular weight of approximately 174.20 g/mol .

Synthesis Methods

The synthesis of 3-Methoxy-2-naphthol can be achieved through several methods, including:

  • Oxidative Reactions: The compound can undergo oxidative transformations using different oxidants. For instance, using ferric chloride can lead to dimerization, forming binaphthol derivatives.

  • Photocatalytic Asymmetric Synthesis: Recent advancements have introduced methods utilizing chiral ruthenium complexes for high enantioselectivity in producing derivatives of this compound.

Biological Activities

3-Methoxy-2-naphthol exhibits several notable biological activities:

  • Antioxidant Properties: Research indicates that this compound has significant antioxidant activity, which helps neutralize free radicals and may prevent oxidative stress-related diseases.

  • Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains, suggesting mechanisms involving disruption of microbial membranes and interference with metabolic processes.

  • Neuroprotective Effects: Emerging studies suggest potential neuroprotective effects through its action as a dopamine D4 antagonist, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease and schizophrenia.

Applications in Research and Industry

3-Methoxy-2-naphthol has diverse applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing organic compounds, including dyes and pharmaceuticals.

  • Biology: Investigated for its biological activities, particularly its antioxidant and antimicrobial properties.

  • Medicine: Explored for potential use in drug development, especially as a precursor for dopamine D4 antagonists.

  • Industry: Utilized in producing specialty chemicals and materials.

Comparison with Similar Compounds

The unique substitution pattern on the naphthalene ring makes 3-Methoxy-2-naphthol distinct from other naphthol derivatives. A comparison with similar compounds is summarized below:

CompoundStructural FeaturesNotable Properties
2-Hydroxy-3-methoxynaphthaleneHydroxyl group at position 2Similar reactivity but different biological effects
3-Bromo-2-naphtholBromine substituent at position 3Different electrophilic substitution behavior
6-Methoxy-2-naphtholMethoxy group at position 6Unique physical properties due to substitution pattern

This comparison illustrates how the specific functional groups influence the chemical behavior and applications of these compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator